4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole
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Overview
Description
®-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features a unique combination of functional groups, including an oxazole ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 6-methoxy-2-pyridinecarboxaldehyde, is prepared via catalytic hydrogenation of 4-methoxypyridine-N-oxide.
Oxazole Ring Formation: The pyridine derivative undergoes cyclization with an appropriate isopropyl-substituted reagent under acidic or basic conditions to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include oxidized oxazole derivatives, reduced oxazole compounds, and substituted pyridine derivatives .
Scientific Research Applications
®-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ®-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-6-phenyl-2H-pyran-2-one: Similar in structure but differs in the presence of a pyran ring instead of an oxazole ring.
Pyrrolo[3,4-c]pyridine Derivatives: These compounds share a pyridine moiety but have different heterocyclic structures.
Uniqueness
®-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole is unique due to its combination of an oxazole ring and a substituted pyridine moiety, which imparts distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C13H18N2O2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(4-methoxy-6-methylpyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H18N2O2/c1-8(2)12-7-17-13(15-12)11-6-10(16-4)5-9(3)14-11/h5-6,8,12H,7H2,1-4H3 |
InChI Key |
DNTNQRRKJYXLMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=NC(CO2)C(C)C)OC |
Origin of Product |
United States |
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